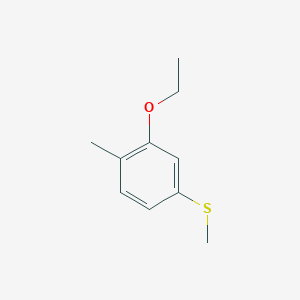

(3-Ethoxy-4-methylphenyl)(methyl)sulfane

CAS No.:

Cat. No.: VC13538514

Molecular Formula: C10H14OS

Molecular Weight: 182.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14OS |

|---|---|

| Molecular Weight | 182.28 g/mol |

| IUPAC Name | 2-ethoxy-1-methyl-4-methylsulfanylbenzene |

| Standard InChI | InChI=1S/C10H14OS/c1-4-11-10-7-9(12-3)6-5-8(10)2/h5-7H,4H2,1-3H3 |

| Standard InChI Key | SNQIRDAIAUUHQG-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)SC)C |

| Canonical SMILES | CCOC1=C(C=CC(=C1)SC)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Structural Features

The molecular formula of (3-ethoxy-4-methylphenyl)(methyl)sulfane is CHOS, with a molecular weight of 182.28 g/mol. The structure consists of:

-

A phenyl ring with substituents at the 3-, 4-, and para-positions.

-

A 3-ethoxy group (–OCHCH) contributing electron-donating effects.

-

A 4-methyl group (–CH) enhancing steric bulk.

-

A methylsulfane group (–SCH) at the para position, influencing reactivity .

Table 1: Key structural descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHOS | Calculated |

| Molecular Weight | 182.28 g/mol | Calculated |

| Substituent Positions | 3-ethoxy, 4-methyl, para-SCH | Inferred |

Synthesis and Reaction Pathways

Plausible Synthetic Routes

While no direct synthesis of (3-ethoxy-4-methylphenyl)(methyl)sulfane is documented, analogous methods for sulfane derivatives provide a framework:

Nucleophilic Substitution

A halogenated precursor (e.g., 3-ethoxy-4-methylbromobenzene) reacts with methyl sulfide (CHSH) under basic conditions. This method mirrors the synthesis of (3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane.

Reductive Condensation

Inspired by β-aminosulfone synthesis , reductive condensation of 3-ethoxy-4-methylbenzaldehyde with methyl sulfinate could yield the target compound. A proposed pathway involves:

-

Aldol Condensation: Benzaldehyde derivatives react with sulfinate salts.

-

Reduction: Sodium borohydride or catalytic hydrogenation reduces intermediates.

Metal-Mediated Coupling

Titanium or magnesium-mediated reactions, such as the Ti(O-i-Pr)-assisted Reppe reaction , could facilitate C–S bond formation.

Physicochemical Properties

Physical Properties

Based on structurally related compounds :

Table 2: Estimated physical properties

Spectral Characterization

-

IR Spectroscopy: Expected S–C stretch at 670–710 cm⁻¹ and C–O–C asymmetric stretch at 1250 cm⁻¹.

-

H NMR:

-

δ 1.35 ppm (triplet, –OCHCH).

-

δ 2.40 ppm (singlet, –SCH).

-

-

MS (ESI): Molecular ion peak at m/z 182.1 (M+H).

Reactivity and Functionalization

Oxidation to Sulfones

Exposure to hydrogen peroxide (HO) or ozone converts the sulfane group to a sulfone (–SOCH), as demonstrated in β-aminosulfone synthesis .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes nitration or halogenation at the ortho/para positions relative to the ethoxy group.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could functionalize the aromatic ring, leveraging the ethoxy group’s directing effects .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Sulfanes serve as precursors to sulfonamides and β-aminosulfones, which exhibit bioactivity . For example, β-aminosulfones derived from similar structures show potential as kinase inhibitors .

Agrochemical Development

The compound’s lipophilicity and stability make it a candidate for herbicide or fungicide formulations, analogous to ethoxy-substituted phenyl sulfides.

Materials Science

Sulfur-containing aromatics are explored in conductive polymers and liquid crystals, where the –SCH group modulates electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume